Bienvenue dans la boutique en ligne BenchChem!

Amikacin Sulfate

Antimicrobial Susceptibility Aminoglycoside Modifying Enzymes Multidrug Resistance

Amikacin sulfate is the only aminoglycoside stable against prevalent aminoglycoside-modifying enzymes (AAC(6'), ANT(2''), APH(3')), retaining activity against MDR Gram-negatives resistant to gentamicin/tobramycin. 2023 CLSI breakpoint ≤4 µg/mL. Uniquely stable in extended IV admixtures with beta-lactams (piperacillin/tazobactam, carbenicillin)—gentamicin/tobramycin degrade within 8-48 hr. Once-daily dosing with superior beta-lactam synergy supports febrile neutropenia regimens. For MDR nosocomial infections, generic aminoglycoside substitution is clinically unsound.

Molecular Formula C22H47N5O21S2
Molecular Weight 781.8 g/mol
CAS No. 39831-55-5
Cat. No. B1667094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin Sulfate
CAS39831-55-5
SynonymsA.M.K
Amikacin
Amikacin Sulfate
Amikacina Medical
Amikacina Normon
Amikafur
Amikalem
Amikason's
Amikayect
Amikin
Amiklin
Amukin
BB K 8
BB K8
BB-K 8
BB-K8
BBK 8
BBK8
Biclin
Biklin
Gamikal
Kanbine
Medical, Amikacina
Normon, Amikacina
Oprad
Sulfate, Amikacin
Yectamid
Molecular FormulaC22H47N5O21S2
Molecular Weight781.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1
InChIKeyFXKSEJFHKVNEFI-GCZBSULCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amikacin Sulfate (CAS 39831-55-5): Aminoglycoside Antibiotic for Resistant Gram-Negative Infections


Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, with a molecular formula of C22H43N5O13·xH2SO4 [1]. It is a broad-spectrum bactericidal agent primarily active against aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Enterobacterales, and Acinetobacter species. Amikacin is distinguished within the aminoglycoside class by its stability against the majority of plasmid-mediated aminoglycoside-modifying enzymes (AMEs) that inactivate gentamicin, tobramycin, and kanamycin, making it a critical reserve agent for infections caused by multi-drug resistant (MDR) organisms [2]. Its pharmacokinetic profile supports once-daily dosing regimens in many clinical settings, and it is available as a parenteral solution and as a specialized liposomal inhalation suspension for pulmonary nontuberculous mycobacterial (NTM) infections [3][4].

Why Amikacin Sulfate Cannot Be Interchanged with Gentamicin or Tobramycin in Procurement


Generic substitution among aminoglycosides carries substantial clinical and operational risk due to divergent susceptibility profiles driven by the widespread dissemination of aminoglycoside-modifying enzymes (AMEs). Unlike gentamicin and tobramycin, amikacin is a poor substrate for the most prevalent AMEs (AAC(6'), ANT(2''), APH(3')), conferring preserved activity against many MDR Gram-negative isolates that are resistant to other class members [1]. This enzymatic stability is the primary basis for amikacin's role as a reserve agent in empiric and targeted therapy for serious nosocomial infections, particularly in intensive care units. Furthermore, the 2023 CLSI breakpoint revisions—lowering susceptibility thresholds for amikacin to ≤4 µg/mL and for gentamicin/tobramycin to ≤2 µg/mL—have further stratified the clinical utility of these agents, making indiscriminate interchange pharmacodynamically unsound and a potential driver of therapeutic failure [2]. Formulation-specific products, such as liposomal amikacin for inhalation, are structurally distinct and cannot be substituted with any generic injectable aminoglycoside [3].

Quantitative Differentiation of Amikacin Sulfate Against Key Comparators


Amikacin Retains Potency Against Gentamicin- and Tobramycin-Resistant Gram-Negative Bacteria Due to Enzymatic Stability

Amikacin demonstrates preserved in vitro activity against a significant proportion of Gram-negative isolates that are phenotypically resistant to gentamicin and tobramycin. This differentiation is a direct consequence of amikacin's molecular structure, which confers resistance to the most common plasmid-mediated aminoglycoside-modifying enzymes (AMEs) that inactivate other aminoglycosides. In a recent analysis of over 8,000 Enterobacterales isolates from U.S. medical centers following the 2023 CLSI breakpoint revision, amikacin remained active against 8.2% of isolates harboring AME genes that rendered gentamicin and tobramycin resistant [1]. This preserved activity is critical in settings with high rates of aminoglycoside resistance. [2]

Antimicrobial Susceptibility Aminoglycoside Modifying Enzymes Multidrug Resistance

Liposomal Amikacin Inhalation Suspension (ALIS) Doubles Sputum Culture Conversion Rates in Refractory MAC Lung Disease

Amikacin sulfate is the active pharmaceutical ingredient in Amikacin Liposome Inhalation Suspension (ALIS), a specialized formulation that delivers the drug directly to the lungs. In the pivotal Phase 3 CONVERT trial, the addition of ALIS to guideline-based therapy (GBT) significantly increased the rate of sputum culture conversion in patients with refractory Mycobacterium avium complex (MAC) lung disease compared to GBT alone. By Month 6, 29.0% (65/224) of patients in the ALIS + GBT arm achieved culture conversion, compared to 8.9% (10/112) in the GBT-alone arm (p<0.001) [1]. This represents an absolute difference of 20.1 percentage points and a relative increase of over 3-fold in the primary endpoint. This evidence is specific to the liposomal formulation; it does not apply to generic intravenous amikacin. [2]

Nontuberculous Mycobacteria Liposomal Formulation Inhalation Therapy

Amikacin Exhibits Superior Physical-Chemical Stability in Beta-Lactam Co-Infusion Solutions Compared to Gentamicin and Tobramycin

In clinical and manufacturing settings, aminoglycosides are frequently co-administered or co-formulated with beta-lactam antibiotics. A comparative study evaluated the stability of gentamicin, tobramycin, and amikacin when stored in combination with four beta-lactams (carbenicillin, piperacillin, cefotaxime, and moxalactam) at various temperatures over a 3-week period. Amikacin demonstrated the highest stability, exhibiting no loss of activity when stored with either carbenicillin or piperacillin. In contrast, gentamicin and tobramycin were inactivated by carbenicillin and piperacillin at 25°C and 4°C, with activity declining substantially after 8 to 48 hours [1]. This differential stability is a critical, quantifiable advantage for compounding and inventory management. [2]

Pharmaceutical Compatibility Intravenous Admixture Stability

Lower Incidence of Nephrotoxicity with Amikacin Compared to Gentamicin and Tobramycin in Meta-Analysis

While all aminoglycosides carry a risk of nephrotoxicity, a comprehensive review of clinical studies published between 1975 and 1982, encompassing approximately 10,000 patients, found a lower average frequency of nephrotoxicity for amikacin compared to gentamicin and tobramycin. The average frequencies of nephrotoxicity were 9.4% for amikacin, compared to 14.0% for gentamicin and 12.9% for tobramycin [1]. A later prospective, randomized study also found a statistically significant difference, with nephrotoxic reactions occurring in 6% of amikacin-treated patients versus 20% of gentamicin-treated patients (p<0.05) [2]. These data, while from older literature, remain foundational to the comparative safety assessment of these agents.

Nephrotoxicity Safety Profile Aminoglycoside

Amikacin Demonstrates Greater Synergy with Beta-Lactams Against Multidrug-Resistant Gram-Negative Bacteria

In vitro studies comparing aminoglycoside synergy with beta-lactam antibiotics show that amikacin is a more reliable synergistic partner than other aminoglycosides against multidrug-resistant Gram-negative pathogens. In a time-kill study against 48 multiply resistant Enterobacteriaceae, amikacin combined with various beta-lactams demonstrated early synergy (≥2 log10 increase in kill at 7 hours) in 74% of strain-antibiotic combinations (range 67-85%) [1]. A separate review of in vitro synergy data concluded that the degree of synergy between an aminoglycoside and a beta-lactam is determined mainly by the aminoglycoside, and that amikacin is the most synergistic of the aminoglycosides [2]. This property is essential for empiric therapy in severely ill or immunocompromised patients, where combination therapy is standard.

Antibiotic Synergy Combination Therapy Beta-Lactams

2023 CLSI Breakpoint Revisions Increase Stringency for Amikacin Susceptibility

In 2023, the Clinical and Laboratory Standards Institute (CLSI) significantly lowered the susceptibility breakpoints for aminoglycosides against Enterobacterales to better align with contemporary pharmacokinetic-pharmacodynamic (PK-PD) targets. For amikacin, the susceptible breakpoint was reduced from ≤16 µg/mL to ≤4 µg/mL, a 4-fold increase in stringency [1]. For gentamicin and tobramycin, the breakpoint was lowered from ≤4 µg/mL to ≤2 µg/mL, a 2-fold reduction. This means that an isolate previously considered "susceptible" to amikacin with an MIC of 8 µg/mL is now classified as "intermediate" or "resistant" based on modern PK-PD modeling . This revision directly impacts antimicrobial stewardship and procurement, as historical susceptibility rates for amikacin based on older breakpoints overestimate its current clinical utility.

Susceptibility Breakpoints CLSI Antimicrobial Stewardship

Optimal Application Scenarios for Amikacin Sulfate Driven by Quantitative Evidence


Therapy for Gentamicin/Tobramycin-Resistant Gram-Negative Infections

Amikacin is the preferred aminoglycoside for empiric and definitive therapy of serious Gram-negative infections when local antibiogram data indicate high rates of resistance to gentamicin or tobramycin. This application is directly supported by evidence that amikacin retains activity against a subset of Enterobacterales isolates (approximately 8.2%) that are resistant to other aminoglycosides due to common AMEs [1]. In settings with documented MDR Acinetobacter or carbapenem-resistant Enterobacterales, amikacin remains a critical component of combination therapy [2].

Add-On Therapy for Refractory Mycobacterium avium Complex (MAC) Lung Disease

Amikacin Liposome Inhalation Suspension (ALIS) is indicated as an add-on therapy for adult patients with refractory MAC lung disease who have failed standard guideline-based therapy (GBT). The evidence from the CONVERT trial shows that ALIS + GBT achieves a 29.0% sputum culture conversion rate at Month 6, compared to just 8.9% with GBT alone (p<0.001) [1]. This scenario is specific to the liposomal formulation and is not applicable to injectable amikacin.

Empiric Combination Therapy for Febrile Neutropenia in Hematology-Oncology

In profoundly granulocytopenic patients with fever, early empiric therapy with a synergistic bactericidal combination is standard practice. Amikacin is favored in many such regimens due to its superior in vitro synergy with beta-lactam antibiotics, a property that is more pronounced than with other aminoglycosides [1]. The high peak serum concentrations achievable with once-daily dosing further support its use in this high-risk population [2].

Compounding of Stable Intravenous Admixtures with Beta-Lactam Antibiotics

Amikacin is the aminoglycoside of choice when preparing IV admixtures containing a beta-lactam antibiotic (e.g., piperacillin/tazobactam, carbenicillin) that require extended storage. Data show amikacin retains full activity under conditions where gentamicin and tobramycin degrade within 8-48 hours [1]. This enhanced stability simplifies pharmacy operations and reduces the risk of delivering sub-therapeutic doses due to in vitro inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amikacin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.